molecular formula C16H9F6NO B6312779 N-Methyl-2,7-bis(trifluoromethyl)acridone CAS No. 1357625-77-4

N-Methyl-2,7-bis(trifluoromethyl)acridone

Cat. No. B6312779
CAS RN: 1357625-77-4
M. Wt: 345.24 g/mol
InChI Key: QKSPRSGGZGEFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-2,7-bis(trifluoromethyl)acridone (NM2TMA) is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of scientific fields. NM2TMA has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. In

Scientific Research Applications

N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential applications in a variety of scientific fields. It has been found to possess unique properties that make it a promising candidate for use in a variety of scientific research applications. For example, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in imaging, drug delivery, and cancer therapy. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been studied for its potential use in the development of new materials for use in photovoltaics and optoelectronics.

Mechanism of Action

N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to interact with a variety of biological molecules, including proteins and DNA. The exact mechanism of action of N-Methyl-2,7-bis(trifluoromethyl)acridone is still not fully understood, but it is believed to involve the binding of N-Methyl-2,7-bis(trifluoromethyl)acridone to specific sites on proteins and DNA. This binding is believed to lead to changes in the structure and function of the proteins and DNA.
Biochemical and Physiological Effects
N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a variety of biochemical and physiological effects. For example, it has been found to exhibit anti-inflammatory, anti-bacterial, and anti-cancer activities. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess antioxidant, neuroprotective, and anti-viral activities.

Advantages and Limitations for Lab Experiments

N-Methyl-2,7-bis(trifluoromethyl)acridone has been found to possess a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and is stable under a variety of conditions. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone is water soluble and has a low toxicity profile, making it safe to use in lab experiments. However, there are also some limitations to using N-Methyl-2,7-bis(trifluoromethyl)acridone in lab experiments. For example, its small size makes it difficult to detect and quantify in solution. In addition, N-Methyl-2,7-bis(trifluoromethyl)acridone has a relatively short half-life, meaning that it is not suitable for long-term experiments.

Future Directions

N-Methyl-2,7-bis(trifluoromethyl)acridone is an exciting new compound with potential applications in a variety of scientific fields. As such, there are a number of potential future directions for N-Methyl-2,7-bis(trifluoromethyl)acridone research. For example, further research could be conducted to better understand its mechanism of action and to explore potential new applications. In addition, further research could be conducted to develop new synthesis methods and to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in drug delivery and cancer therapy. Finally, further research could be conducted to explore the potential of N-Methyl-2,7-bis(trifluoromethyl)acridone for use in the development of new materials for use in photovoltaics and optoelectronics.

Synthesis Methods

N-Methyl-2,7-bis(trifluoromethyl)acridone can be synthesized from commercially available starting materials using a two-step synthesis method. The first step involves the reaction of trifluoromethanesulfonic acid with 2,7-dichloroacridone to form the intermediate compound 2,7-dichloro-N-methylacridone. This intermediate compound can then be reacted with trifluoromethylmagnesium bromide to yield N-Methyl-2,7-bis(trifluoromethyl)acridone.

properties

IUPAC Name

10-methyl-2,7-bis(trifluoromethyl)acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6NO/c1-23-12-4-2-8(15(17,18)19)6-10(12)14(24)11-7-9(16(20,21)22)3-5-13(11)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSPRSGGZGEFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=C1C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,7-bis(trifluoromethyl)acridone

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